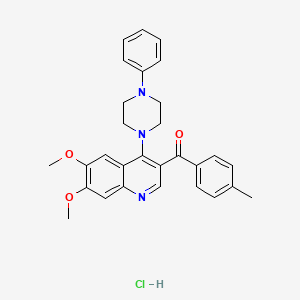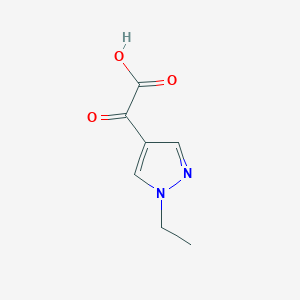![molecular formula C14H18N4O2S B2495224 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2097884-01-8](/img/structure/B2495224.png)
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a synthetic compound with potential applications in various scientific fields, including medicinal chemistry and material science. Its unique structure combines several functional groups, making it a versatile molecule for chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multi-step reactions:
Formation of the 1H-1,2,3-triazole ring: : This is achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Methoxymethylation: : The triazole ring is then functionalized with a methoxymethyl group through a nucleophilic substitution reaction.
Pyrrolidine Ring Formation: : The triazole derivative is reacted with a pyrrolidine derivative to form the pyrrolidine ring.
Thiophene Incorporation: : Finally, the ethanone moiety is attached to the thiophene ring through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. Key factors include the use of high-efficiency catalysts, cost-effective reagents, and robust reaction conditions to ensure high yields and purity.
化学反应分析
Types of Reactions: 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: : The thiophene and pyrrolidine rings can be oxidized under strong oxidizing conditions.
Reduction: : The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: : The methoxymethyl group on the triazole ring can be substituted by other nucleophiles.
Oxidation: : Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: : Reactions typically occur in the presence of strong bases like sodium hydride or potassium carbonate.
Oxidation: : Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: : Conversion of the ethanone moiety to the corresponding alcohol.
Substitution: : Replacement of the methoxymethyl group with various nucleophiles, leading to derivatives with different functional groups.
科学研究应用
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Potential as a molecular probe for studying biological pathways involving triazole and pyrrolidine derivatives.
Medicine: : Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: : Used in the development of new materials with specific properties, such as conductive polymers.
作用机制
Molecular Targets and Pathways: The mechanism of action of 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one depends on its application:
In medicinal chemistry: , it may interact with enzymes or receptors, inhibiting or modulating their activity.
In material science: , it may contribute to the formation of conductive networks in polymers.
相似化合物的比较
1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one can be compared with other compounds such as:
1-(1H-1,2,3-triazol-1-yl)ethan-1-one: : Lacks the pyrrolidine and thiophene rings, leading to different chemical properties and applications.
1-pyrrolidinyl-2-(thiophen-2-yl)ethan-1-one: : Similar in structure but without the triazole ring, affecting its biological and chemical reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which confer distinct properties and applications.
This detailed article covers the essential aspects of this compound, providing a comprehensive overview of its synthesis, chemical reactivity, scientific applications, mechanism of action, and comparisons with similar compounds
属性
IUPAC Name |
1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-20-10-11-8-18(16-15-11)12-4-5-17(9-12)14(19)7-13-3-2-6-21-13/h2-3,6,8,12H,4-5,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXCAIXVDCRJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-({2-Azabicyclo[2.2.1]heptan-2-yl}methyl)quinoline](/img/structure/B2495141.png)
![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)

![(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2495146.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)



amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2495153.png)
![2-{[Hydrazinyl(oxo)acetyl]amino}benzoic acid](/img/structure/B2495154.png)
![2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2495155.png)
![2-ethoxy-1H-benzo[d]imidazole](/img/structure/B2495161.png)
![3-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495162.png)
![2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2495164.png)
